molecular formula C7H11N3 B2825772 1-Cyclobutyl-1H-pyrazol-5-amine CAS No. 497947-61-2

1-Cyclobutyl-1H-pyrazol-5-amine

Cat. No. B2825772
CAS RN: 497947-61-2
M. Wt: 137.186
InChI Key: AQVBPLARFOVVQX-UHFFFAOYSA-N
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Description

“1-Cyclobutyl-1H-pyrazol-5-amine” is a chemical compound with the molecular formula C7H11N3 . It is a member of the pyrazole family, which are compounds containing a pyrazole ring, a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “this compound”, can be achieved through various strategies. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H11N3/c8-7-4-5-9-10(7)6-2-1-3-6;/h4-6H,1-3,8H2 . This indicates that the molecule consists of a cyclobutyl group attached to a pyrazole ring at the 1-position, with an amine group at the 5-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 137.18 . The compound is typically stored at room temperature and is available in powder form .

Scientific Research Applications

1. Catalysis and Synthesis

1-Cyclobutyl-1H-pyrazol-5-amine and its derivatives have been explored in various synthetic processes. Hernández et al. (2010) discussed the synthesis of pyrazolo[1,5-f]phenanthridine derivatives, where a tandem amine-exchange/heterocyclization of enaminones was used for regioselective preparation of 1,5-diarylpyrazole intermediates. These intermediates have structural resemblance to nonsteroidal anti-inflammatory drugs (Hernández et al., 2010). Similarly, Yu et al. (2013) reported the efficient one-pot three-component synthesis of novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries, highlighting the compound's potential in drug discovery (Yu et al., 2013).

2. Development of Heterocyclic Compounds

Jiang et al. (2014) established a multicomponent domino reaction of arylglyoxals with pyrazol-5-amines, providing selective access to unprecedented pyrazolo-fused 1,7-naphthyridines, 1,3-diazocanes, and pyrroles. This reaction demonstrated the versatility of this compound in forming new types of heterocycles (Jiang et al., 2014).

3. Anticancer Applications

Moreno et al. (2018) synthesized a series of 1,3,5-triazine-containing 2-pyrazoline derivatives, which showed significant anticancer activity against various human tumor cell lines. This indicates the potential of this compound derivatives in cancer treatment (Moreno et al., 2018).

4. Novel Synthesis Methods

The compound's derivatives have also been used in innovative synthesis methods. Kanchithalaivan et al. (2013) achieved a one-pot four-component domino protocol for the synthesis of novel 1,4-dihydropyrano[2,3-c]pyrazol-6-amines, demonstrating the efficiency and versatility of these compounds in complex chemical reactions (Kanchithalaivan et al., 2013).

Safety and Hazards

The safety information for “1-Cyclobutyl-1H-pyrazol-5-amine” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for “1-Cyclobutyl-1H-pyrazol-5-amine” are not mentioned in the available literature, pyrazole derivatives are a topic of ongoing research due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, it can be expected that future research will continue to explore the synthesis, properties, and applications of these compounds.

properties

IUPAC Name

2-cyclobutylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-7-4-5-9-10(7)6-2-1-3-6/h4-6H,1-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVBPLARFOVVQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C(=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

497947-61-2
Record name 1-cyclobutyl-1H-pyrazol-5-amine
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